molecular formula C11H17ClN2O B1419144 N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1171227-75-0

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1419144
M. Wt: 228.72 g/mol
InChI Key: XLQQVNWIWAITGN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DMMA is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Anesthetic Applications in Animal Studies

  • N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, closely related to ketamine, has been used in conjunction with Acepromazine to produce surgical depth anesthesia in guinea pigs, demonstrating effectiveness in producing a surgical level of anesthesia within 2 minutes after administration. This combination is fast-acting, safe, and easily controlled, indicating its potential for veterinary anesthetic applications (Shucard, Andrew, & Beauford, 1975).

Structural and Molecular Studies

  • Studies on similar compounds like N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide have contributed to understanding molecular conformations and hydrogen bonding patterns, which are crucial for designing pharmaceuticals with specific properties (Gowda, Svoboda, & Fuess, 2007).

Spectroscopy and Chemical Analysis

  • Research involving N-( j,k-Dimethylphenyl)-acetamides has delved into their 1H and 13C NMR spectral studies, providing insights into the influence of Cl and methyl substitution in the side chain as well as in the aryl group. This is significant for understanding the chemical behavior and potential applications of these compounds in various fields (Gowda & Gowda, 2007).

Biological Activity and Pharmacokinetics

  • Investigations into compounds like N-(4-amino-2-butynyl)acetamides, which are structurally similar, have led to the discovery of their inhibitory activity on detrusor contraction, indicating potential applications in treating overactive bladder conditions. Such research underscores the importance of understanding the pharmacokinetics and biological activity of these compounds (Take et al., 1992).

Metabolism and Environmental Impact

  • Studies on related compounds, like diphenamid (N.N-dimethyldiphenyl-acetamide), have explored their metabolism in biological systems, shedding light on the environmental impact and safety profile of such chemicals, which is essential for their application in agriculture and other sectors (McMahon & Sullivan, 1965).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQVNWIWAITGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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